

Application Note: Chiral Separation of Sacubitril Enantiomers by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: (Z)2S,4R-Sacubitril

Cat. No.: B8068999

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Introduction

Sacubitril, a neprilysin inhibitor, is a key component in the combination drug Sacubitril/Valsartan, used for the treatment of heart failure.^{[1][2]} Sacubitril contains chiral centers, making the separation and quantification of its enantiomers critical for ensuring pharmaceutical quality and safety. This application note details validated chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation of Sacubitril enantiomers. Two primary approaches, normal-phase and reversed-phase chromatography, are presented, providing researchers and drug development professionals with robust protocols for stereoisomeric analysis.

Data Summary

The following tables summarize the quantitative data from two distinct and effective chiral HPLC methods for the separation of Sacubitril and its stereoisomers.

Table 1: Normal-Phase HPLC Method for Sacubitril Enantiomer Separation

Parameter	Value
Chiral Stationary Phase	Chiralcel OJ-H (250 mm x 4.6 mm, 5 μ m)[1][3]
Mobile Phase A	n-hexane with 0.1% Trifluoroacetic acid (TFA)[3]
Mobile Phase B	Ethanol:Isopropanol:TFA (80:20:0.1, v/v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Analysis Time	Within 50 minutes
**Linearity (R ²) **	≥ 0.998
Accuracy	98.3% - 99.5%
Precision (%RSD)	$\leq 1.82\%$

Table 2: Reversed-Phase HPLC Method for Sacubitril Enantiomer Separation

Parameter	Value
Chiral Stationary Phase	Chiralcel OJ-RH (150 mm x 4.6 mm, 5 μ m)
Column Temperature	45°C
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Milli-Q water
Mobile Phase B	Acetonitrile and methanol mixture with TFA
Flow Rate	0.8 mL/min
Detection Wavelength	254 nm
Gradient Program	T/%B: 0.01/25, 10.0/25, 25/38, 37.0/45, 39.0/25, 45.0/25
Linearity (R ²)	≥ 0.999
Recovery	93% - 105%
Precision (%RSD)	$< 5.2\%$

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of Sacubitril Enantiomers

This protocol outlines the methodology for the stereoselective separation of Sacubitril using a normal-phase chiral HPLC method.

1. Instrumentation and Materials

- HPLC system with a UV detector
- Chiralcel OJ-H column (250 mm x 4.6 mm, 5 μ m)
- n-hexane (HPLC grade)
- Ethanol (HPLC grade)
- Isopropanol (HPLC grade)
- Trifluoroacetic acid (TFA)
- Sacubitril reference standards and samples

2. Preparation of Mobile Phases

- Mobile Phase A: Add 1 mL of TFA to 1000 mL of n-hexane (0.1% TFA).
- Mobile Phase B: Mix ethanol, isopropanol, and TFA in a ratio of 80:20:0.1 (v/v/v).

3. Chromatographic Conditions

- Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 μ m)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: Appropriate for standard and sample concentrations.

- Run Time: 50 minutes

4. Sample Preparation

- Dissolve Sacubitril bulk drug or sample in a suitable diluent to achieve a known concentration.

5. System Suitability

- Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This may include replicate injections of a standard solution to check for consistency in retention time, peak area, and resolution.

6. Analysis

- Inject the prepared sample solutions into the HPLC system and record the chromatograms.
- Identify and quantify the enantiomers based on their retention times compared to the reference standards.

Protocol 2: Reversed-Phase HPLC Separation of Sacubitril Enantiomers

This protocol provides a detailed procedure for the separation of Sacubitril enantiomers and other impurities using a reversed-phase chiral HPLC method.

1. Instrumentation and Materials

- HPLC system with a UV detector and column oven
- Chiralcel OJ-RH column (150 mm x 4.6 mm, 5 μ m)
- Milli-Q water
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Trifluoroacetic acid (TFA)

- Sacubitril reference standards and samples

2. Preparation of Mobile Phases

- Mobile Phase A: Add 1 mL of TFA to 1000 mL of Milli-Q water (0.1% TFA).
- Mobile Phase B: Prepare a mixture of acetonitrile and methanol, then add 0.1% TFA.

3. Chromatographic Conditions

- Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 μ m)
- Column Temperature: 45°C
- Flow Rate: 0.8 mL/min
- Detection: UV at 254 nm
- Gradient Program:
 - 0.01 min: 25% B
 - 10.0 min: 25% B
 - 25.0 min: 38% B
 - 37.0 min: 45% B
 - 39.0 min: 25% B
 - 45.0 min: 25% B

4. Sample Preparation

- Accurately weigh and dissolve the Sacubitril sample in the mobile phase or a suitable diluent to obtain a desired concentration.

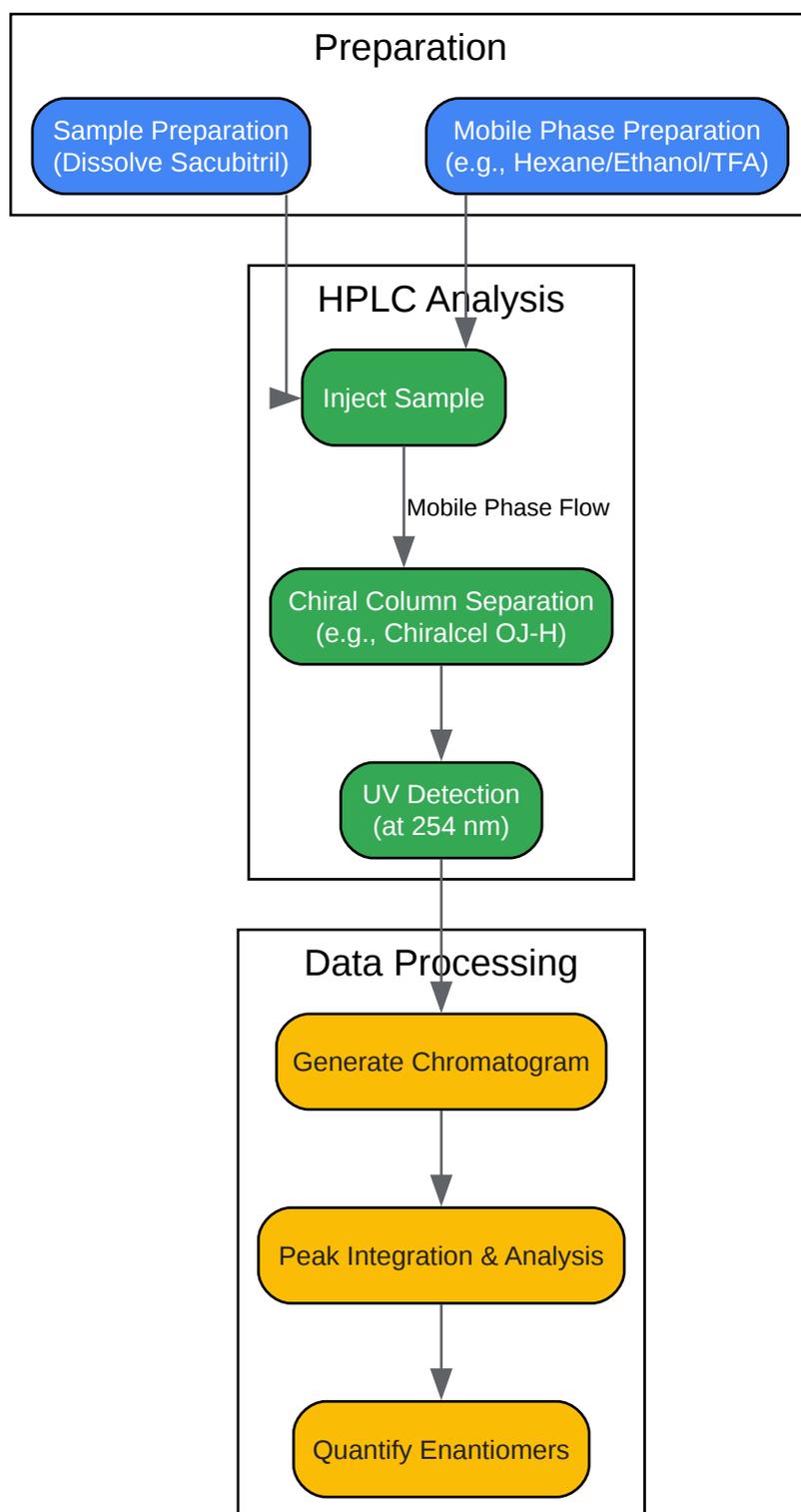
5. System Suitability

- Verify the system's performance by injecting a standard solution multiple times and assessing parameters such as peak resolution, tailing factor, and reproducibility.

6. Analysis

- Inject the samples onto the column and collect the data.
- The enantiomers and any impurities will be separated based on the gradient elution.

Visualizations



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Caption: Workflow for Chiral HPLC Separation of Sacubitril.

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References

- 1. A liquid chromatographic method for separation of sacubitril–valsartan and their stereoisomeric impurities - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development and validation of a stability-indicating, single HPLC method for sacubitril-valsartan and their stereoisomers and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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